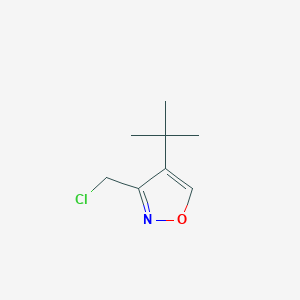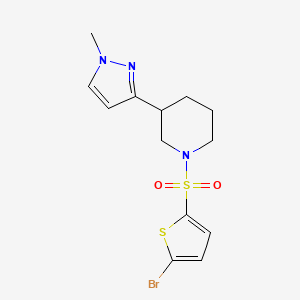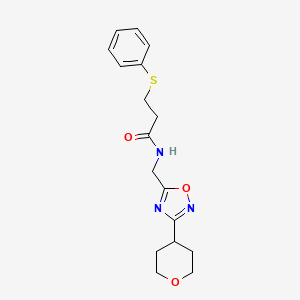![molecular formula C17H20N4O5S2 B2972148 N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 2034402-08-7](/img/structure/B2972148.png)
N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic organic compound that exhibits unique chemical and physical properties. Its structure includes a benzo[c][1,2,5]thiadiazole moiety, which is known for its electron-withdrawing abilities, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps. Here’s a general outline of the synthetic pathway:
Formation of the Benzo[c][1,2,5]thiadiazole Core: : The initial step includes the preparation of the benzo[c][1,2,5]thiadiazole ring system, often synthesized via cyclization reactions involving ortho-disubstituted benzene derivatives with appropriate sulfur and nitrogen sources.
Attachment of the Sulfamoyl Group: : This involves sulfonation followed by amination, where the sulfamoyl group is introduced onto the phenyl ring.
Alkylation Process: : The next step includes the alkylation of the intermediate product to attach the 3-methyl-2,2-dioxidobenzo moiety, often through nucleophilic substitution reactions.
Acetamide Formation:
Industrial Production Methods
For large-scale production, methods need optimization in terms of yield, cost, and environmental impact. Industrial synthesis would likely involve:
High-efficiency catalytic processes to maximize yield.
Use of continuous flow reactors for better control over reaction conditions and scalability.
Implementation of green chemistry principles to minimize waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: : Introduction of oxygen-containing functional groups.
Reduction: : Removal of oxygen-containing functional groups or addition of hydrogen.
Substitution: : Replacement of one functional group by another.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4), Hydrogen gas (H2) with Palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenation agents like chlorine or bromine, nucleophiles for substitution reactions.
Major Products Formed
Oxidation: : Introduction of carbonyl or hydroxyl groups.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide is used as an intermediate for synthesizing complex molecules due to its versatile functional groups.
Biology and Medicine
Biologically, this compound's structure allows it to interact with various biological targets, making it valuable in drug discovery for developing new pharmaceuticals, particularly in oncology and antimicrobial research.
Industry
In industrial applications, its properties make it suitable for use in organic electronics, such as in the development of organic photovoltaic cells and light-emitting diodes (LEDs).
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its electron-withdrawing groups can modulate the activity of enzymes and receptors by altering the electron density on these proteins, thereby influencing their activity. Specific molecular targets and pathways would include:
Enzyme inhibition by binding to the active sites or allosteric sites.
Modulation of signaling pathways through receptor binding, altering signal transduction.
Comparison with Similar Compounds
Comparing N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide with similar compounds:
3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole derivatives: : Similar electron-withdrawing properties but may lack the additional functional groups that make our compound more versatile.
Phenylsulfamoyl derivatives: : Share the sulfamoyl group, but the absence of the benzo[c][1,2,5]thiadiazole moiety could result in different chemical and biological activities.
The unique combination of the benzo[c][1,2,5]thiadiazole ring with the sulfamoyl and acetamide groups in this compound sets it apart, providing a distinct profile in terms of reactivity and applications.
Let me know if there’s anything specific you want to dive deeper into!
Properties
IUPAC Name |
N-[4-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-13(22)19-14-7-9-15(10-8-14)27(23,24)18-11-12-21-17-6-4-3-5-16(17)20(2)28(21,25)26/h3-10,18H,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKAJICFPPHIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2972066.png)

![N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2972068.png)
![(2E)-3-phenyl-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2972069.png)


![(Z)-methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972077.png)

![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972079.png)
![4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2972081.png)
![1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol](/img/structure/B2972082.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2972086.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2972088.png)
